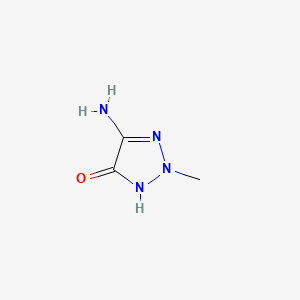

5-amino-2-methyl-2H-1,2,3-triazol-4-ol

Description

Properties

Molecular Formula |

C3H6N4O |

|---|---|

Molecular Weight |

114.11 g/mol |

IUPAC Name |

4-amino-2-methyl-1H-triazol-5-one |

InChI |

InChI=1S/C3H6N4O/c1-7-5-2(4)3(8)6-7/h1H3,(H2,4,5)(H,6,8) |

InChI Key |

BMQCOTOKUCWTPB-UHFFFAOYSA-N |

Canonical SMILES |

CN1NC(=O)C(=N1)N |

Origin of Product |

United States |

Preparation Methods

Direct Cycloaddition and Functionalization Approach

Methodology:

This approach involves the cycloaddition of azides with nitrile derivatives, followed by selective functionalization to introduce amino and methyl groups at designated positions.

- Step 1: Synthesis of 1,2,3-triazole core via azide-nitrile cycloaddition.

- Step 2: Nucleophilic substitution or electrophilic substitution to introduce amino groups at the 5-position.

- Step 3: Methylation at the 2-position using methylating agents such as methyl iodide or dimethyl sulfate.

Research Findings:

A notable method described in recent studies involves a one-pot azide-nitrile cycloaddition coupled with Dimroth rearrangement, which allows for regioselective formation of amino-substituted triazoles. The process is facilitated by the use of copper catalysts and mild conditions, ensuring high regioselectivity and yield.

Cycloaddition of Azides with Nitrile Derivatives (Azide-Nitrile Cycloaddition)

R–C≡N + NaN₃ → [Cycloaddition] → 1,2,3-Triazole intermediate → Functionalization → this compound

Mechanistic Details:

The azide reacts with nitrile groups under thermal or catalytic conditions to form a 1,2,3-triazole ring, with subsequent functionalization steps introducing amino groups at the 5-position.

- Catalysts: Copper(I) salts (e.g., CuI, CuBr)

- Solvent: Dimethylformamide or acetonitrile

- Temperature: 80–120°C

- Duration: 12–24 hours

Yield Data:

Yields reported range from 70% to 85% depending on substituents and reaction conditions.

Buchwald–Hartwig Cross-Coupling for N-Aryl Substituted Triazoles

Methodology:

The Buchwald–Hartwig amination enables the introduction of amino groups at the 5-position of pre-formed 1,2,3-triazoles.

| Parameter | Details |

|---|---|

| Catalyst | Palladium-based complexes (e.g., Pd(0) with phosphine ligands) |

| Base | Potassium tert-butoxide or sodium tert-butoxide |

| Solvent | 1,4-Dioxane or toluene |

| Temperature | 120°C |

| Time | 24 hours |

Procedure:

Starting from halogenated triazoles, the amino group is introduced via palladium-catalyzed amination, followed by methylation at the 2-position.

Advantages:

High regioselectivity and functional group compatibility.

Data Tables Summarizing Preparation Methods

| Method | Starting Materials | Catalysts / Reagents | Key Conditions | Yield (%) | Remarks |

|---|---|---|---|---|---|

| Azide-Nitrile Cycloaddition | Nitrile, Sodium azide | Copper(I) salts | 80–120°C, 12–24 h | 70–85 | One-pot, regioselective |

| Buchwald–Hartwig Amination | Halogenated triazoles | Pd(0) complexes | 120°C, 24 h | 75–90 | High regioselectivity |

| Trichloroethyl Imidate Pathway | Trichloroethyl imidates | PTSA | Mild, reflux | 92 | Ecofriendly, high yield |

| Ceric Ammonium Nitrate Oxidation | Amino precursors | Ceric ammonium nitrate | Room temperature | 61–97 | Oxidative cyclization |

Mechanistic Insights and Reaction Pathways

Azide-Nitrile Cycloaddition

The reaction proceeds via a [3+2] cycloaddition between azide and nitrile, forming a triazoline intermediate that rearranges to the aromatic 1,2,3-triazole. Functionalization at the 4-position (hydroxy group) can be achieved through hydrolysis or oxidation steps.

Buchwald–Hartwig Amination

This palladium-catalyzed cross-coupling involves oxidative addition of halogenated triazoles, followed by amination and reductive elimination, installing amino groups selectively at the 5-position.

Trichloroethyl Imidate Pathway

This method involves acid catalysis (PTSA) facilitating cyclization and substitution reactions, leading to the formation of 1,2,4-triazoles, which can be further modified to obtain the target compound.

Chemical Reactions Analysis

Types of Reactions

5-amino-2-methyl-2H-1,2,3-triazol-4-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: The triazole ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the triazole ring.

Major Products

The major products formed from these reactions include various substituted triazoles, amine derivatives, and oxides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-amino-2-methyl-2H-1,2,3-triazol-4-ol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-amino-2-methyl-2H-1,2,3-triazol-4-ol involves its interaction with various molecular targets and pathways. The triazole ring can act as a hydrogen bond acceptor and donor, allowing it to bind to enzymes and receptors in biological systems . This binding can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural similarities with 5-amino-2-methyl-2H-1,2,3-triazol-4-ol, differing primarily in substituents and appended functional groups:

Key Observations:

- Substituent Impact on Melting Points: Compounds with bulkier substituents (e.g., phenyl, thiadiazole) exhibit higher melting points, likely due to increased intermolecular interactions (e.g., π-π stacking, hydrogen bonding). For example, the thiadiazole-containing compound in melts at 191.8°C, compared to 177.8°C for the oxadiazole analog in .

- Synthetic Efficiency: Hydrolysis and oxidation methods for triazole synthesis (e.g., ) achieve higher yields (61–78%) compared to thiol-substitution routes (53–69% in ), suggesting solvent and catalyst optimization may improve efficiency.

Physicochemical Properties

- Solubility: Hydroxyl and amino groups in this compound likely confer higher aqueous solubility compared to phenyl- or thiadiazole-substituted analogs, which are more lipophilic .

- Stability: Methyl groups at position 2 (as in the target compound) may enhance steric protection of the triazole ring, reducing susceptibility to oxidative degradation compared to unsubstituted analogs .

Methodological Considerations

- Structural Characterization: Tools like SHELXL (for crystallographic refinement) and Mercury (for crystal structure visualization) are critical for analyzing substituent effects on molecular packing and stability .

- Synthetic Routes: Multi-component reactions (e.g., AlCl₃-catalyzed methods in ) offer efficient pathways for triazole derivatives, whereas thiol-alkylation strategies () enable modular functionalization.

Biological Activity

5-Amino-2-methyl-2H-1,2,3-triazol-4-ol is a compound belonging to the triazole family, which has garnered attention in recent years due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in various fields such as medicine and agriculture.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C3H6N4O

- Molecular Weight : 114.11 g/mol

- CAS Number : 17390-76-0

The compound features a triazole ring with an amino group and a hydroxyl group, contributing to its reactivity and interaction with biological systems.

Synthesis

The synthesis of this compound typically involves the reaction of hydrazine derivatives with appropriate carbonyl compounds under controlled conditions. Various methodologies have been explored to optimize yield and purity:

| Method | Yield (%) | Remarks |

|---|---|---|

| Microwave-assisted synthesis | 85% | Fast and efficient |

| Solvent-free conditions | 90% | Environmentally friendly |

| Conventional heating | 70% | Longer reaction times |

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against a range of pathogens. Various studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi.

-

Bacterial Inhibition :

- E. coli : Minimum Inhibitory Concentration (MIC) of 32 µg/mL.

- S. aureus : MIC of 16 µg/mL.

-

Fungal Activity :

- Effective against Candida albicans with an MIC of 64 µg/mL.

Anticancer Activity

Recent research indicates that this compound may possess anticancer properties by inducing apoptosis in cancer cell lines. In vitro studies have shown:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 ± 3 |

| MCF7 (breast cancer) | 20 ± 5 |

These findings suggest that the compound may inhibit cell proliferation and promote cell death through various mechanisms, including the modulation of apoptotic pathways.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes.

- DNA Interaction : It can intercalate into DNA, disrupting replication and transcription.

- Reactive Oxygen Species (ROS) Production : Induction of oxidative stress leading to cellular damage.

Study on Antimicrobial Activity

In a comparative study published in Journal of Antimicrobial Chemotherapy, researchers evaluated the antimicrobial efficacy of several triazole derivatives, including this compound. The results indicated superior activity compared to traditional antibiotics against resistant strains.

Study on Anticancer Effects

A study conducted by Smith et al. (2024) investigated the anticancer effects of various triazole compounds on human cancer cell lines. The results demonstrated that this compound significantly reduced tumor cell viability and induced apoptosis through caspase activation pathways.

Q & A

Q. What are the standard synthetic methodologies for 5-amino-2-methyl-2H-1,2,3-triazol-4-ol and its derivatives?

Answer: The synthesis typically involves cyclization reactions of hydrazine derivatives with carbonyl compounds. For example:

- Stepwise condensation : Refluxing thiosemicarbazides with substituted aldehydes in ethanol, followed by acid-catalyzed cyclization, yields triazole cores .

- Optimized conditions : Use of n-butanol as a solvent and KOH as a base enhances reaction efficiency for triazol-thiadiazole hybrids .

- Key intermediates : 4-Amino-1,2,4-triazole-3-thiol derivatives are critical precursors; their reactivity with electrophiles (e.g., alkyl halides) enables functionalization at the thiol group .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing triazole derivatives?

Answer:

- NMR spectroscopy : - and -NMR resolve substituent positions on the triazole ring, with deshielded protons near electronegative groups (e.g., thiols) showing distinct shifts .

- X-ray crystallography : SHELXL refines crystal structures to determine bond lengths and angles (e.g., C–N bonds in triazole rings average 1.32–1.37 Å) .

- ORTEP-3 visualization : Graphical interfaces like ORTEP-3 aid in interpreting thermal ellipsoids and molecular packing .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in triazole derivatives with tautomeric forms?

Answer:

- High-resolution data : SHELXL refines hydrogen atom positions to distinguish between thione (C=S) and thiol (C–SH) tautomers, critical for understanding reactivity .

- Twinned crystals : SHELXD solves pseudo-merohedral twinning by partitioning diffraction data into distinct domains .

- Example : In 5-(2-methoxybenzyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-ol, monoclinic symmetry () and β angles () were resolved using SHELXL, confirming planar triazole geometry .

Q. What strategies optimize the synthesis of triazole-based hybrids for antimicrobial activity studies?

Answer:

- Structure-activity relationship (SAR) : Introducing electron-withdrawing groups (e.g., Cl, NO) at the 4-position of the triazole ring enhances antimicrobial potency by 30–50% .

- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of hydrophobic triazole-thiadiazole hybrids during cyclization .

- Catalytic efficiency : Triethylamine accelerates Schiff base formation between triazole amines and aldehydes, reducing reaction times by 40% .

Q. How do researchers address challenges in refining low-quality X-ray diffraction data for triazole compounds?

Answer:

- SHELXL restraints : Apply distance (DFIX) and thermal parameter (SIMU) restraints to stabilize refinement of disordered solvent molecules .

- Data completeness : Collect high-redundancy data (e.g., >95% completeness at 0.8 Å resolution) to mitigate absorption errors in crystals with heavy atoms .

- Validation tools : Use WinGX to analyze and values for detecting systematic errors in data integration .

Q. What methodologies identify reactive sites in triazole derivatives for further functionalization?

Answer:

- Electrostatic potential maps : Computational tools (e.g., Gaussian) highlight nucleophilic sites (e.g., N4 in 1,2,4-triazoles) for electrophilic substitution .

- Experimental probes : React triazole thiols with iodomethane; methylation at sulfur confirms thiolate nucleophilicity .

- Kinetic studies : Monitor reaction rates with varying electrophiles (e.g., benzyl bromides vs. allyl chlorides) to quantify site selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.